molecular formula (CH3NH)2CO<br>C3H8N20<br>C3H8N2O B165225 1,3-Dimethylurea CAS No. 96-31-1

1,3-Dimethylurea

Cat. No. B165225
CAS RN: 96-31-1
M. Wt: 88.11 g/mol
InChI Key: MGJKQDOBUOMPEZ-UHFFFAOYSA-N
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Description

1,3-Dimethylurea (DMU) is a urea derivative used as an intermediate in organic synthesis . It appears as colorless crystals and is a member of the class of ureas that is urea substituted by methyl groups at positions 1 and 3 .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .


Molecular Structure Analysis

1,3-Dimethylurea forms needle-shaped crystals . The Raman spectra of DMU crystal have been measured, and the density function theory with a B3LYP/6-311G* * basis set has been used to optimize the geometry structure and calculate the vibrational frequency of gas phase DMU .


Chemical Reactions Analysis

The reaction of 1,3-dimethylurea with formaldehyde has been studied in detail using quantitative on-line NMR spectroscopy . The system undergoes only four reactions and, unlike urea–formaldehyde, does not form polymers .


Physical And Chemical Properties Analysis

1,3-Dimethylurea is a colorless crystalline powder with little toxicity . The effects of concentration variation of 1,3-DMU in distilled water on dielectric and electrical properties have been discussed to gain information about the self-aggregative nature of 1,3-dimethylurea and dissociation process in aqueous solutions .

Scientific Research Applications

  • Chemical Reactions and Polymer Studies :

    • Cao, Li, Liang, and Du (2017) used 1,3-dimethylurea (DMU) to model melamine-urea-formaldehyde co-condensation reactions, revealing how pH influences these reactions via quantitative carbon-13 nuclear magnetic resonance analysis. This study is crucial for understanding the behavior of DMU in polymer formation under different pH conditions (Cao, Li, Liang, & Du, 2017).
  • Crystal Growth and Physical Properties :

    • Babu, Chandramohan, Ramasamy, Bhagavannarayana, and Varghese (2011) explored the growth of a new organic crystal, 1,3-Dimethylurea dimethylammonium picrate, identifying its potential for efficient frequency conversion in nonlinear optical applications. This research highlights the use of 1,3-dimethylurea in creating materials with specific physical properties (Babu, Chandramohan, Ramasamy, Bhagavannarayana, & Varghese, 2011).
  • Molecular Dynamics and Hydration Studies :

    • Agieienko, Horinek, and Buchner (2016) studied the effect of 1,3-dimethylurea on the dynamic properties of water, providing insights into its hydration and self-aggregation behaviors. This research is crucial for understanding the interactions of 1,3-dimethylurea at the molecular level, particularly its impact on water molecules (Agieienko, Horinek, & Buchner, 2016).
  • Solubility and Thermodynamics in Various Solvents :

    • Zhu, Chen, Zhou, Xiao, Ouyang, Huang, He, Hou, and Chen (2016) measured the solubility of 1,3-dimethylurea in different alcohols, providing valuable data for understanding its solubility behavior and the underlying thermodynamic properties. Such information is essential for practical applications involving 1,3-dimethylurea in various solvent systems (Zhu, Chen, Zhou, Xiao, Ouyang, Huang, He, Hou, & Chen, 2016).

Safety And Hazards

1,3-Dimethylurea is moderately toxic by the intraperitoneal route. It has experimental teratogenic and reproductive effects, and human mutation data has been reported . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

1,3-dimethylurea
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InChI

InChI=1S/C3H8N2O/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)
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InChI Key

MGJKQDOBUOMPEZ-UHFFFAOYSA-N
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Canonical SMILES

CNC(=O)NC
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Molecular Formula

C3H8N2O
Record name N,N'-DIMETHYLUREA
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DSSTOX Substance ID

DTXSID5025156
Record name N,N'-Dimethylurea
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Molecular Weight

88.11 g/mol
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Physical Description

N,n'-dimethylurea appears as colorless crystals. (NTP, 1992), Other Solid, Colorless solid; [Hawley] Sheet; [Alfa Aesar MSDS] Colorless powder; [OECD SIDS: 1,3-Dimethylurea - 2003], Solid, COLOURLESS-TO-WHITE CRYSTALLINE POWDER.
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Boiling Point

514 to 518 °F at 760 mmHg (NTP, 1992), 268-270 °C, 269.00 °C. @ 760.00 mm Hg
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Flash Point

154 °C
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), VERY SOL IN WATER & ALCOHOL, INSOL IN ETHER, Solubility in water, g/100ml at 21.5 °C: 76.5 (good)
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Density

1.142 (NTP, 1992) - Denser than water; will sink, 1.142, 1.1 g/cm³
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Vapor Pressure

0.54 [mmHg], Vapor pressure, Pa at 20 °C: 0.042
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Product Name

1,3-Dimethylurea

Color/Form

RHOMBIC BIPYRAMIDAL CRYSTALS FROM CHLOROFORM-ETHER, COLORLESS PRISMS

CAS RN

96-31-1
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Melting Point

226 °F (NTP, 1992), 108 °C, 108.00 °C. @ 760.00 mm Hg, 102-107 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,810
Citations
C Näther, C Döring, I Jess, PG Jones… - … Section B: Structural …, 2013 - scripts.iucr.org
The title compound exists as polymorph (I), Fdd2 with Z = 8 [Pérez-Folch et al. (1997). J. Chem. Cryst. 27, 367–369; Marsh (2004). Acta Cryst. B60, 252–253], and as polymorph (II), …
Number of citations: 23 scripts.iucr.org
GA Babu, A Chandramohan, P Ramasamy… - Materials Research …, 2011 - Elsevier
A novel noncentrosymmetric crystal was prepared from 1,3-dimethylurea dimethylammonium picrate, C 11 H 18 N 6 O 8 (DMUP), which was designed for second harmonic generation. …
Number of citations: 33 www.sciencedirect.com
BC Stonestreet, WE Bull, RJ Williams - Journal of Inorganic and Nuclear …, 1966 - Elsevier
A study of the 1,3-dimethylurea complexes of several metals is reported. Hexakis(1,3-dimethylurea) complexes of Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) as well as the …
Number of citations: 26 www.sciencedirect.com
EV Ivanov, VK Abrosimov - Journal of Chemical & Engineering …, 2013 - ACS Publications
Densities of dilute aqueous solutions of thiourea, 1,3-dimethylurea, and 1,3-dimethylthiourea were obtained using the Anton Paar DMA 5000 M vibrating-tube densimeter. The apparent …
Number of citations: 24 pubs.acs.org
P Zhu, Y Chen, M Zhang, Y Bao, C Xie, B Hou… - The Journal of Chemical …, 2016 - Elsevier
In this work, the solubility of 1,3-dimethylurea form I (DMUI) in seven solvents including water, 2-butanol, 2-propanol, acetone, acetonitrile, ethyl acetate and butyl acetate were …
Number of citations: 18 www.sciencedirect.com
V Agieienko, D Horinek, R Buchner - Physical Chemistry Chemical …, 2017 - pubs.rsc.org
The influence of the amphiphile 1,3-dimethylurea (1,3-DMU) on the dynamic properties of water was studied using dielectric relaxation spectroscopy. The experiment provided evidence …
Number of citations: 21 pubs.rsc.org
AR Butler, E Leitch - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
In acid solution benzil reacts with urea and with 1-methylurea to give the bicyclic products (2) and (3b) and with 1,3-dimethylurea to give 1,3-dimethyl-5,5-diphenylhydantoin (5). The …
Number of citations: 45 pubs.rsc.org
B Liu, W Fu, X Lu, Q Zhou, S Zhang - ACS Sustainable Chemistry …, 2018 - ACS Publications
Deep eutectic solvents (DESs) become more attractive in the catalytic field due to their biodegradation, low toxicity, and designability. This study focused on the active sites and …
Number of citations: 115 pubs.acs.org
O Steinhof, G Scherr, H Hasse - Magnetic Resonance in …, 2016 - Wiley Online Library
Quantitative on‐line NMR spectroscopy is applied to study equilibria and reaction kinetics of the reaction of formaldehyde with 1,3‐dimethylurea. This reaction system serves as a model …
P Zhu, Y Chen, Y Zhou, Y Xiao, J Ouyang… - Journal of Chemical & …, 2016 - ACS Publications
In this work, solubility data of 1,3-dimethylurea (DMU) in methanol, ethanol, 1-propanol, 1-butanol, 1-pentanol, 1-hexanol, 1-heptanol, and 1-octanol were measured by synthetic …
Number of citations: 4 pubs.acs.org

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